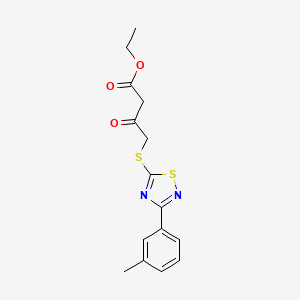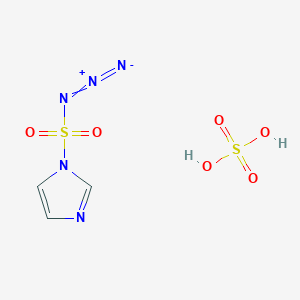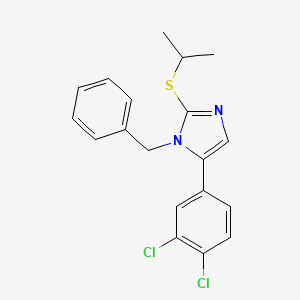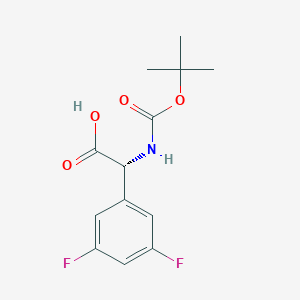![molecular formula C17H20N6O2 B2675758 (2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034280-11-8](/img/structure/B2675758.png)
(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a furan ring, a triazole ring, a pyrazine ring, and a piperazine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions such as hydrogen bonding, which can influence the compound’s biological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan, triazole, pyrazine, and piperazine rings. These groups can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could make the compound more polar, potentially affecting its solubility in various solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, including triazolo[4,3-a]pyrazines, pyrazolines, and pyrazoles, has shown significant interest in their synthesis for various applications. These compounds are synthesized for their potential biological activities, including antimicrobial, antitumoral, and antiviral effects. For example, the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating thiazolo[3,2‐a]benzimidazole moieties demonstrated moderate effects against some bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Similarly, the discovery of triazolo[3,4-b][1,3,4]thiadiazine derivatives exhibited promising in vitro anticoronavirus and antitumoral activity (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Antibacterial and Antifungal Activity
Compounds with pyrazoline and pyrazole derivatives have been synthesized to evaluate their antibacterial and antifungal activities. These studies aim to develop new therapeutic agents against resistant microbial strains. For instance, new pyrazoline and pyrazole derivatives have been characterized and tested for antimicrobial activity, showing efficacy against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
Molecular Structure Analysis
The analysis of molecular structures, such as triazolo[1,5-a][1,3,5]triazines, provides insights into their potential applications in material science and pharmacology. Understanding the molecular geometry, hydrogen bonding, and crystal packing of these compounds can guide the design of materials with desired physical and chemical properties (Dolzhenko, Tan, Koh, Woo, & Chui, 2008).
Antitumor and Antiviral Activity
Research into novel heterocyclic compounds also focuses on their antitumor and antiviral potential. Compounds derived from triazolo and tetrazolo scaffolds have been evaluated for their efficacy in inhibiting cancer cell growth and viral replication. This research contributes to the development of new therapeutic agents for treating various cancers and viral infections (Mekky & Sanad, 2020).
Pharmacological Applications
The synthesis and evaluation of triazole derivatives for their positive inotropic effects demonstrate the potential of heterocyclic compounds in pharmacology. These studies aim to discover new drugs that can improve heart function by increasing the force of myocardial contraction, offering therapeutic benefits for heart disease patients (Ma, Cui, Wu, Liu, Cui, Liu, & Piao, 2014).
Future Directions
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-11-10-14(12(2)25-11)17(24)22-8-6-21(7-9-22)15-16-20-19-13(3)23(16)5-4-18-15/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWGBWKXGOOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2675675.png)
![5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2675676.png)




![6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2675682.png)




![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)
![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)
![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)
